6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by the presence of a fluorophenyl group and a methylthio group. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is identified by its CAS number 1181727-83-2 and has a molecular formula of CHFNOS, with a molecular weight of 264.28 g/mol .
6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid belongs to the class of heterocyclic compounds, specifically pyrimidines. It is classified as an aromatic compound due to the presence of the fluorophenyl moiety, which contributes to its chemical reactivity and potential biological activity.
The synthesis of 6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of appropriate pyrimidine derivatives with methylthio reagents under controlled conditions.
The molecular structure of 6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid features:
The following structural data is notable:
C1=NC(=C(N=C1S(C)C(=O)O)F)C
.6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid can participate in various chemical reactions:
These reactions typically require careful control of temperature and pH to maximize yields and minimize side products.
The mechanism of action for compounds like 6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid often involves interaction with biological targets such as enzymes or receptors.
Studies have shown that similar pyrimidine derivatives exhibit activity against various biological targets, suggesting potential pharmacological uses .
6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid has several scientific uses:
CAS No.: 7196-09-0
CAS No.: 102577-03-7
CAS No.: 463-82-1
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.: